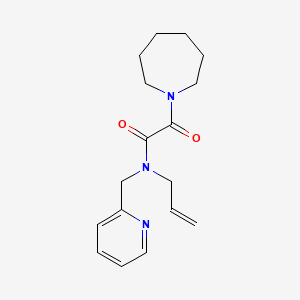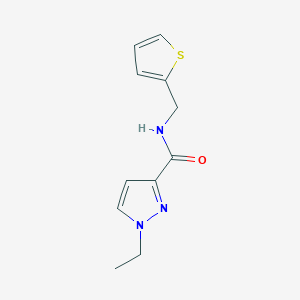
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a potent and selective inhibitor of mutated EGFR, which is commonly found in non-small cell lung cancer (NSCLC) patients. AZD9291 has shown promising results in preclinical and clinical studies, making it a potential therapeutic agent for NSCLC patients.
Mecanismo De Acción
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a selective and irreversible inhibitor of mutated EGFR. It binds covalently to the cysteine residue in the ATP-binding pocket of EGFR, resulting in inhibition of the tyrosine kinase activity of EGFR. This leads to inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutations. It also inhibits angiogenesis and tumor growth in preclinical models. In clinical studies, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has demonstrated a favorable safety profile, with manageable adverse events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of mutated EGFR, making it a valuable tool for studying EGFR signaling pathways. It has also shown efficacy in preclinical models and clinical studies, making it a potential therapeutic agent for NSCLC patients. However, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has some limitations for lab experiments. It is a relatively new drug, and its long-term effects and potential resistance mechanisms are not fully understood. Additionally, it is a complex molecule, which may make it challenging to synthesize and modify for research purposes.
Direcciones Futuras
There are several future directions for N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide research. One direction is to investigate the potential of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide in combination with other targeted therapies or chemotherapy agents. Another direction is to explore the role of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide in other cancer types with mutated EGFR, such as head and neck cancer. Additionally, further studies are needed to understand the long-term effects and potential resistance mechanisms of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide. Finally, research is needed to optimize the synthesis and modification of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide for research purposes.
Métodos De Síntesis
The synthesis of N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the preparation of 2-oxo-N-(pyridin-2-ylmethyl)acetamide, which is then reacted with allyl bromide to obtain N-allyl-2-oxo-N-(pyridin-2-ylmethyl)acetamide. The final step involves the coupling reaction of N-allyl-2-oxo-N-(pyridin-2-ylmethyl)acetamide with 2-azepanone to obtain N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide.
Aplicaciones Científicas De Investigación
N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has shown potent activity against mutated EGFR, with a favorable safety profile. In clinical studies, N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has demonstrated efficacy in NSCLC patients with EGFR T790M mutations, which are resistant to first-generation EGFR inhibitors. N-allyl-2-azepan-1-yl-2-oxo-N-(pyridin-2-ylmethyl)acetamide has also shown promising results in patients with brain metastases, a common complication in NSCLC patients.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-2-oxo-N-prop-2-enyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-11-20(14-15-9-5-6-10-18-15)17(22)16(21)19-12-7-3-4-8-13-19/h2,5-6,9-10H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGGGNDJHBZLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=N1)C(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5395066.png)

![N-[3-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5395076.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5395087.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)

![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395152.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5395179.png)